molecular formula C19H29N3O3 B7927773 {2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927773
M. Wt: 347.5 g/mol
InChI Key: IEUVSSVHHUKAQW-UHFFFAOYSA-N
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Description

{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring, an amino-acetyl group, and a benzyl ester moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the amino-acetyl group, and esterification with benzyl alcohol. Common synthetic routes may involve:

    Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Amino-Acetyl Group: This step often involves the use of amino acids or their derivatives, followed by acetylation.

    Esterification: The final step involves the reaction of the intermediate compound with benzyl alcohol in the presence of a catalyst to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
  • {2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
  • {2-[(2-Amino-acetyl)-propyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Uniqueness

{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its steric and electronic characteristics, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

benzyl N-[2-[(2-aminoacetyl)-propan-2-ylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(18(23)12-20)17-11-7-6-10-16(17)21-19(24)25-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,20H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUVSSVHHUKAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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